2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 856789-38-3
VCID: VC2816258
InChI: InChI=1S/C13H17NO4.ClH/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H
SMILES: C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl
Molecular Formula: C13H18ClNO4
Molecular Weight: 287.74 g/mol

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride

CAS No.: 856789-38-3

Cat. No.: VC2816258

Molecular Formula: C13H18ClNO4

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride - 856789-38-3

Specification

CAS No. 856789-38-3
Molecular Formula C13H18ClNO4
Molecular Weight 287.74 g/mol
IUPAC Name 2-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride
Standard InChI InChI=1S/C13H17NO4.ClH/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H
Standard InChI Key VXFWCXFHEDLKCB-UHFFFAOYSA-N
SMILES C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl
Canonical SMILES C1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride is a chemical compound combining a benzoic acid core with a morpholine-containing substituent in the ortho position, existing as a hydrochloride salt. The compound features several key structural elements: a benzoic acid moiety, a morpholine heterocycle, and an ethoxy linker connecting these components.

Chemical Identifiers and Properties

The compound is characterized by the following chemical parameters:

Table 1: Chemical Identity and Structural Information

ParameterInformation
CAS Number856789-38-3
Molecular FormulaC13H18ClNO4
Molecular Weight287.74 g/mol
IUPAC Name2-(2-morpholin-4-ylethoxy)benzoic acid;hydrochloride
Standard InChIInChI=1S/C13H17NO4.ClH/c15-13(16)11-3-1-2-4-12(11)18-10-7-14-5-8-17-9-6-14;/h1-4H,5-10H2,(H,15,16);1H
Standard InChIKeyVXFWCXFHEDLKCB-UHFFFAOYSA-N
SMILESC1COCCN1CCOC2=CC=CC=C2C(=O)O.Cl
PubChem Compound ID46735536

The chemical structure incorporates a morpholine ring, which typically adopts a chair conformation as observed in related morpholine-containing compounds . The presence of the carboxylic acid group in the ortho position relative to the ethoxy linker creates a unique spatial arrangement that distinguishes this compound from related structures.

Physical Properties and Characteristics

The physical properties of 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride influence its behavior in various research applications. Based on its structure and related compounds, the following physical characteristics are anticipated:

Table 2: Physical Properties

PropertyDescriptionBasis for Determination
Physical AppearanceWhite to off-white crystalline solidCommon for similar hydrochloride salts
SolubilityReadily soluble in polar solvents (water, methanol); limited solubility in non-polar solventsBased on structural features
pH in SolutionAcidic (due to hydrochloride salt form)Based on chemical composition
StabilityStable under normal laboratory conditions when stored properlyCommon for similar compounds
HygroscopicityPotentially hygroscopic due to salt formBased on similar hydrochloride salts

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form, making it suitable for aqueous solutions in research contexts.

Spectroscopic Characterization

Spectroscopic MethodExpected Key Features
¹H NMRSignals for aromatic protons (δ 7.0-8.0 ppm), morpholine ring protons (δ 2.4-3.7 ppm), ethoxy linker (δ 3.8-4.5 ppm)
¹³C NMRCarboxylic carbon (δ ~170 ppm), aromatic carbons (δ 115-160 ppm), morpholine carbons (δ 40-67 ppm), ethoxy carbons (δ 50-70 ppm)
IR SpectroscopyCarboxylic acid O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), aromatic C=C stretch (~1600 cm⁻¹), C-O-C stretch (~1200 cm⁻¹)
Mass SpectrometryMolecular ion peak consistent with [M+H]⁺ at m/z 252 (free base) or fragments showing loss of morpholine

Comparative Analysis with Structurally Related Compounds

Understanding 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride in the context of structurally related compounds provides valuable insights into its potential properties and applications.

Table 4: Comparison with Related Compounds

CompoundStructural RelationshipKey DifferencesSignificance
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochlorideContains identical morpholin-4-ylethoxy moietyHydroxyl vs. carboxylic acid; para vs. ortho substitutionDifferent hydrogen bonding pattern and acidity profile
3-Methoxy-2-(2-morpholin-4-yl-ethoxy)-benzaldehydeSimilar core structure with ortho substitutionAldehyde vs. carboxylic acid; additional methoxy groupDifferent reactivity profile and potential biological interactions
2,6-Dichloro-3-(2-morpholin-4-yl-ethoxy)-benzoic acid derivativesExtended structural complexityAdditional chloro substituents and different substitution patternMore complex substitution pattern potentially affecting biological activity

The specific ortho-positioning of the morpholin-4-ylethoxy substituent relative to the carboxylic acid group in 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride creates a distinctive spatial arrangement that differentiates it from para-substituted analogs and may influence its chemical behavior and potential applications.

Future Research Directions

Current knowledge about 2-(2-Morpholin-4-YL-ethoxy)-benzoic acid hydrochloride presents several opportunities for future investigation:

  • Comprehensive crystallographic studies to determine precise three-dimensional structure and intermolecular interactions.

  • Development of optimized and scalable synthetic routes with detailed reaction conditions and yields.

  • Investigation of potential biological activities, particularly in light of the research into related morpholine-containing compounds.

  • Exploration of structure-activity relationships through systematic modification of the core structure.

  • Application as a building block for more complex molecules with potential research utility.

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